2-(Ethenesulfonyl)-2-methylpropane
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Overview
Description
2-(Ethenesulfonyl)-2-methylpropane is an organic compound characterized by the presence of an ethenesulfonyl group attached to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenesulfonyl)-2-methylpropane typically involves the reaction of ethenesulfonyl chloride with 2-methylpropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine and pyridine, which help to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethenesulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethenesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Ethenesulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential use in modifying biomolecules and creating bioactive derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Ethenesulfonyl)-2-methylpropane involves its ability to act as an electrophile, facilitating various chemical transformations. The ethenesulfonyl group is highly reactive, allowing it to participate in nucleophilic substitution and addition reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which enhances its electrophilic character .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a simpler backbone.
Tosyl chloride: Contains a toluene group instead of a methylpropane backbone.
Ethenesulfonyl fluoride: Similar functional group but with a fluoride substituent.
Uniqueness
2-(Ethenesulfonyl)-2-methylpropane is unique due to its specific combination of the ethenesulfonyl group and the methylpropane backbone, which imparts distinct reactivity and properties compared to other sulfonyl-containing compounds .
Properties
IUPAC Name |
2-ethenylsulfonyl-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRTAZVNIIQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415816 |
Source
|
Record name | 2-(ethenesulfonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18288-23-8 |
Source
|
Record name | 2-(ethenesulfonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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